![molecular formula C18H20N2O4 B5183012 N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B5183012.png)
N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methoxybenzamide, also known as EMA401, is a novel drug candidate that has gained significant attention in recent years due to its potential therapeutic applications. EMA401 is a small molecule that acts as a selective antagonist of the angiotensin II type 2 (AT2) receptor, which is involved in pain modulation and inflammation.
Mécanisme D'action
N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methoxybenzamide acts as a selective antagonist of the AT2 receptor, which is involved in pain modulation and inflammation. By blocking the AT2 receptor, N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methoxybenzamide reduces the release of pro-inflammatory cytokines and increases the release of anti-inflammatory cytokines, resulting in a reduction in pain and inflammation.
Biochemical and Physiological Effects:
N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methoxybenzamide has been shown to have a number of biochemical and physiological effects. It reduces the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6, while increasing the expression of anti-inflammatory cytokines such as IL-10. N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methoxybenzamide also reduces the activation of microglia and astrocytes, which are involved in the development of chronic pain. In addition, N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methoxybenzamide has been shown to reduce the release of substance P, a neuropeptide involved in pain transmission.
Avantages Et Limitations Des Expériences En Laboratoire
N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methoxybenzamide has several advantages for lab experiments. It has a high degree of selectivity for the AT2 receptor, which reduces the risk of off-target effects. It also has a good safety profile and is well-tolerated in preclinical studies. However, N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methoxybenzamide has some limitations for lab experiments. It has a relatively short half-life, which may limit its effectiveness in vivo. In addition, N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methoxybenzamide is a small molecule, which may limit its ability to penetrate the blood-brain barrier.
Orientations Futures
There are several future directions for research on N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methoxybenzamide. One area of interest is the development of more potent and selective AT2 receptor antagonists. Another area of interest is the investigation of the potential use of N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methoxybenzamide in combination with other drugs for the treatment of chronic pain. Additionally, further studies are needed to determine the optimal dosing and administration of N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methoxybenzamide for maximum therapeutic benefit. Finally, more research is needed to investigate the potential use of N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methoxybenzamide in the treatment of other conditions such as hypertension, heart failure, and diabetic nephropathy.
Méthodes De Synthèse
The synthesis of N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methoxybenzamide involves the reaction of 4-methoxybenzoyl chloride with 4-ethoxyaniline to form N-(4-ethoxyphenyl)-4-methoxybenzamide. This intermediate is then reacted with ethyl 2-oxo-2-phenylacetate in the presence of a base to form N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methoxybenzamide. The overall yield of the synthesis is around 30%.
Applications De Recherche Scientifique
N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methoxybenzamide has been extensively studied for its potential therapeutic applications in the treatment of chronic pain. It has been shown to be effective in preclinical models of neuropathic pain, inflammatory pain, and cancer pain. N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methoxybenzamide has also been investigated for its potential use in the treatment of other conditions such as hypertension, heart failure, and diabetic nephropathy.
Propriétés
IUPAC Name |
N-[2-(4-ethoxyanilino)-2-oxoethyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-3-24-16-10-6-14(7-11-16)20-17(21)12-19-18(22)13-4-8-15(23-2)9-5-13/h4-11H,3,12H2,1-2H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRXQIYATWMEEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CNC(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24793949 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methoxybenzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.